Migraleve - 78168-90-8

Migraleve

Catalog Number: EVT-1596928
CAS Number: 78168-90-8
Molecular Formula: C74H105Cl3N4NaO16PS
Molecular Weight: 1499 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Migraleve is a pharmaceutical product specifically designed for the treatment and prevention of migraine attacks. It consists of two distinct formulations: Migraleve Pink and Migraleve Yellow. Each formulation contains a combination of active ingredients that work synergistically to alleviate migraine symptoms, including headache, nausea, and vomiting. The primary components are Paracetamol, Codeine Phosphate, and Buclizine Hydrochloride. Paracetamol serves as an analgesic and antipyretic, Codeine acts as an opioid analgesic, and Buclizine is an antihistamine that helps reduce nausea .

Source

Migraleve is manufactured by Kenvue and is available through pharmacies. The product is classified as a prescription-only medication in many jurisdictions due to the presence of Codeine, which is regulated due to its potential for abuse and dependency .

Classification

Migraleve can be classified under the following categories:

  • Therapeutic Class: Analgesics
  • Pharmacological Class: Combination analgesic (includes opioid)
  • Legal Category: Prescription-only medication (POM)
Synthesis Analysis

Methods

The synthesis of Migraleve involves the combination of its active ingredients through established pharmaceutical formulation techniques. The manufacturing process typically includes blending the powdered forms of Paracetamol, Codeine Phosphate, and Buclizine Hydrochloride with excipients to form a homogeneous mixture. This mixture is then compressed into tablets and coated for stability and ease of swallowing.

Technical Details

  1. Paracetamol: Synthesized from p-aminophenol through acetylation with acetic anhydride.
  2. Codeine Phosphate: Derived from morphine through methylation.
  3. Buclizine Hydrochloride: Synthesized from diphenylmethanol derivatives.

The formulation must ensure that each tablet contains the precise dosage required for effective treatment while maintaining stability throughout its shelf life.

Molecular Structure Analysis

Structure

The molecular structures of the active components are as follows:

  • Paracetamol (Acetaminophen):
    • Molecular Formula: C₈H₉NO₂
    • Structure: Paracetamol
  • Codeine Phosphate:
    • Molecular Formula: C₁₈H₂₁NO₃·H₃PO₄
    • Structure: Codeine
  • Buclizine Hydrochloride:
    • Molecular Formula: C₁₈H₂₃ClN₂
    • Structure: Buclizine

Data

  • Molecular Weight:
    • Paracetamol: 151.16 g/mol
    • Codeine Phosphate: 299.34 g/mol
    • Buclizine Hydrochloride: 320.84 g/mol
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the metabolism of Migraleve's components are significant for understanding its mechanism of action:

  1. Paracetamol Metabolism:
    • Primarily metabolized in the liver via conjugation with glucuronic acid or sulfate.
    • A minor pathway involves oxidation by cytochrome P450 enzymes to form a reactive metabolite that can lead to hepatotoxicity in overdose situations.
  2. Codeine Metabolism:
    • Metabolized primarily by cytochrome P450 enzyme CYP2D6 into morphine, which provides analgesic effects.
    • Variability in CYP2D6 activity among individuals can lead to differences in efficacy and risk of side effects.
  3. Buclizine Action:
    • Acts as an antagonist at histamine H1 receptors, reducing nausea and vomiting associated with migraine.

Technical Details

The interactions between these compounds can influence their effectiveness and safety profile, particularly in patients with varying metabolic capabilities.

Mechanism of Action

Process

The mechanism of action for Migraleve involves multiple pathways:

  • Paracetamol works centrally in the brain to inhibit prostaglandin synthesis, which reduces pain perception.
  • Codeine binds to opioid receptors in the central nervous system, providing pain relief through modulation of pain signaling pathways.
  • Buclizine mitigates nausea by blocking histamine receptors involved in the vomiting reflex.

Data

Clinical studies have shown that this combination effectively reduces migraine severity and associated symptoms compared to monotherapy with either Paracetamol or Codeine alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Film-coated tablets (Pink and Yellow).
  • Solubility: Paracetamol is soluble in water; Codeine has limited solubility; Buclizine is also slightly soluble.

Chemical Properties

  • Stability: The formulation is stable under normal storage conditions but should be protected from moisture.
  • pH Range: Typically neutral to slightly acidic, depending on the formulation excipients used.

Relevant data indicates that proper storage conditions enhance shelf life and efficacy .

Applications

Scientific Uses

Migraleve is primarily used in clinical settings for:

  • Acute management of migraine attacks.
  • Prevention of migraine symptoms in patients who experience frequent episodes.

Research continues into optimizing formulations for better efficacy and reduced side effects, particularly concerning opioid use in pain management .

Introduction to Migraleve in Contemporary Migraine Therapeutics

Historical Evolution of Combination Analgesics in Migraine Management

The development of Migraleve reflects the strategic evolution of combination therapies targeting migraine’s multifactorial pathology. Before triptans (1980s-1990s), migraine management relied heavily on repurposed analgesics and ergot alkaloids, which offered limited efficacy and significant adverse effects. Ergotamine, first isolated in 1918, demonstrated efficacy via vasoconstriction but carried risks of gangrene and medication-overuse headaches [2]. The mid-20th century saw the advent of antiemetic/analgesic combinations recognizing nausea as a core migraine symptom. Methysergide, synthesized from lysergic acid in 1959, was the first dedicated migraine prophylactic but was later restricted due to fibrotic complications [4].

Buclizine, the differentiating component in Migraleve Pink, emerged as a diphenylmethylpiperazine antihistamine with potent antiemetic and anticholinergic properties. Its inclusion addressed the delayed gastric emptying and vomiting that compromise oral drug absorption during attacks. Migraleve’s formulation (circa 1960s-70s) strategically combined buclizine with centrally-acting codeine (an opioid agonist) and peripherally-acting paracetamol (cyclooxygenase inhibition). This triple-action design provided a clinical advantage over single agents by targeting multiple pathways: pain transmission, inflammation, emesis, and visceral hypersensitivity. Despite newer mechanism-based therapies (e.g., CGRP antagonists), Migraleve retains clinical relevance, particularly in the UK and Commonwealth countries, though supply chain disruptions for buclizine since 2018 have impacted availability [8] [9].

Table 1: Historical Development of Key Migraine Combination Therapies

EraRepresentative AgentsKey ComponentsTherapeutic Rationale
Pre-1960sErgotamine/CaffeineErgot alkaloid + stimulantVasoconstriction, enhanced absorption
1960s-1980sMigraleve (Pink/Yellow)Buclizine + Codeine + ParacetamolAntiemesis, opioid analgesia, COX inhibition
1990s-PresentASA/MetoclopramideNSAID + dopamine antagonistPain relief, gastric motility normalization
2020sRimegepant/Antiemetics (off-label)CGRP antagonist + 5-HT3 antagonistPathogenic blockade + symptom control

Pharmacological Classification Within Migraine-Specific Treatment Frameworks

Migraleve is pharmacologically classified as a symptom-targeted combination analgesic with specific antiemetic activity, distinct from migraine-specific agents like triptans (5-HT1B/1D agonists) or gepants (CGRP antagonists). Its components exhibit complementary mechanisms:

  • Paracetamol: Non-opiate analgesic with uncertain mechanism, potentially involving central COX-2/3 inhibition, serotonergic pathways, and endocannabinoid modulation, reducing pain signal transmission.
  • Codeine Phosphate: A prodrug metabolized to morphine (via CYP2D6), providing µ-opioid receptor-mediated analgesia and cough suppression. It modulates thalamic and brainstem nociceptive processing.
  • Buclizine Hydrochloride: A first-generation H1 histamine receptor antagonist and anticholinergic with potent antiemetic effects. It inhibits vestibular and chemoreceptor trigger zone (CTZ) signaling, directly countering migraine-associated nausea and vomiting [6] [8].

Within the stratified migraine treatment framework, Migraleve occupies a moderate-efficacy tier for acute attacks. Clinical guidelines position it after first-line migraine-specific agents (e.g., triptans) but before high-efficacy options (e.g., dihydroergotamine IV) or rescue opioids. Its niche is reinforced in patients with prominent nausea or contraindications to vasoactive drugs. The 2025 Saudi Clinical Practice Guidelines explicitly categorize buclizine-containing combinations under "Antiemetic-Analgesic Combinations" for migraine with severe gastroparesis or nausea-predominant presentations [7]. The International Headache Society’s evidence-based guidelines acknowledge such combinations as viable options within a comprehensive, stepped-care approach, particularly where access to newer therapies is limited [1] [3].

Table 2: Pharmacodynamic Targets of Migraleve Components in Migraine

ComponentPrimary Molecular TargetSecondary TargetsClinical Effect in Migraine
Buclizine HClH1 Histamine Receptor (antagonist)Muscarinic receptors (antagonist)Suppression of nausea/vomiting
Codeine Phosphateµ-Opioid Receptor (agonist)δ/κ-Opioid ReceptorsCentral analgesia, cough suppression
ParacetamolCentral COX-2/3 Inhibition (putative)TRPV1, CB1 receptorsPeripherally and centrally mediated analgesia

Positionality in Global Migraine Treatment Guidelines

Migraleve’s guideline positioning reflects nuanced risk-benefit assessments and regional accessibility considerations:

  • International Headache Society (IHS) Guidelines (2025): Classify Migraleve as an "Acute Non-Specific Option" for moderate migraine attacks. They emphasize its role when triptans/gepants are contraindicated, ineffective, or unavailable. Critically, they note the medication-overuse headache (MOH) risk with frequent codeine use (>10 days/month), necessitating strict usage limits. The guidelines highlight buclizine’s value in nausea-dominant migraines but caution about anticholinergic side effects (e.g., drowsiness, dry mouth) in vulnerable populations [1] [3].
  • Saudi Clinical Practice Guidelines (2025): Explicitly recommend buclizine-containing analgesics (e.g., Migraleve Pink) for Level II care in episodic migraine with "significant nausea or vomiting complicating oral drug absorption." They position it below lasmiditan and nasal triptans but above simple analgesics for moderate-to-severe attacks. Notably, they restrict codeine-containing products to patients ≥12 years old due to CYP2D6 ultra-rapid metabolizer risks [7].
  • Accessibility and Supply Chain Impact: Migraleve’s guideline inclusion is tempered by real-world availability challenges. A critical buclizine supply disruption (2018–2025) severely limited Migraleve Pink’s accessibility in the UK and globally, highlighting dependency on single-source APIs. Despite resolution, regulatory reapproval processes (MHRA, FDA) delay market re-entry, reducing its practical guideline implementation [9].

This combination’s status varies globally: it remains a POM/P pharmacy staple in the UK (when available) but has limited penetration in the US market, where buclizine is uncommon and CGRP therapies dominate. Guidelines consistently emphasize Migraleve as a short-term option only, avoiding chronic use due to dependency and MOH risks. Its enduring presence underscores the therapeutic need for accessible, nausea-targeted options in resource-limited settings or for patients refractory to newer agents [6] [7] [9].

Table 3: Migraleve Positioning in Contemporary Migraine Treatment Guidelines

Guideline BodyTherapeutic ClassificationRecommended Patient ProfileUsage Constraints
International Headache Society (2025)Acute Non-Specific Analgesic/AntiemeticModerate attacks with nausea; triptan contraindicationsMax 9 days/month; avoid in opioid dependence
Saudi Clinical Practice (2025)Level II Antiemetic-Analgesic CombinationNausea-predominant migraine; ≥12 yearsCYP2D6 testing advised; avoid in children <12
UK NICE/FormulariesPharmacy (P)/Prescription (POM) OptionAcute migraine with nausea; step-after NSAID failureSupply limited post-2018 API shortage

Properties

CAS Number

78168-90-8

Product Name

Migraleve

IUPAC Name

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate;1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;dihydrochloride

Molecular Formula

C74H105Cl3N4NaO16PS

Molecular Weight

1499 g/mol

InChI

InChI=1S/C28H33ClN2.C20H38O7S.C18H21NO3.C8H9NO2.2ClH.Na.H3O4P/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)9-7-2-4-8(11)5-3-7;;;;1-5(2,3)4/h4-16,27H,17-21H2,1-3H3;16-18H,5-15H2,1-4H3,(H,23,24,25);3-6,11-13,17,20H,7-9H2,1-2H3;2-5,11H,1H3,(H,9,10);2*1H;;(H3,1,2,3,4)/q;;;;;;+1;/p-1/t;;11-,12+,13-,17-,18-;;;;;/m..0...../s1

InChI Key

YHKQUERNJBHAGZ-RWHAEUCFSA-M

SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl

Synonyms

migraleve

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl

Isomeric SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.